BenchChemオンラインストアへようこそ!

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Medicinal chemistry Structure–activity relationship Computational chemistry

Select this specific meta‑chloro regioisomer (CAS 952893‑80‑0) for rigorous SAR profiling, not a class‑generic oxadiazole. The 3‑Cl substituent introduces halogen‑bond donor potential (C–Cl···O/N) that is absent in the 4‑F analog, while the computed TPSA of 68 Ų positions the compound at the CNS‑penetration threshold, making it a strategic neuroscience probe. Replacements with 2‑Cl or 4‑F congeners are not functionally equivalent; paired procurement of all three analogs is recommended for deconvoluting electronic, steric, and lipophilic contributions in enzyme‑inhibition (AChE, LOX, urease) or receptor‑binding assays.

Molecular Formula C17H14ClN3O2
Molecular Weight 327.77
CAS No. 952893-80-0
Cat. No. B2909343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
CAS952893-80-0
Molecular FormulaC17H14ClN3O2
Molecular Weight327.77
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H14ClN3O2/c18-14-8-4-7-13(11-14)16-20-21-17(23-16)19-15(22)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,19,21,22)
InChIKeyQDHVGHXBRUOEOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 15 mg / 40 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide (CAS 952893-80-0): Procurement-Relevant Baseline Profile


N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide (CAS 952893-80-0; molecular formula C₁₇H₁₄ClN₃O₂; molecular weight 327.8 g mol⁻¹) is a synthetic small molecule belonging to the 1,3,4‑oxadiazole heterocycle class [1]. The compound features a 1,3,4‑oxadiazole core substituted at the 5‑position with a 3‑chlorophenyl ring and at the 2‑position with a 3‑phenylpropanamide side chain via an amide linkage . Computed properties include a predicted XLogP3 of 3.4, topological polar surface area (TPSA) of 68 Ų, and one hydrogen‑bond donor with four hydrogen‑bond acceptors [1]. The compound is catalogued as a research chemical (PubChem SID 16854379) originally deposited by Thomson Pharma, indicating prior inclusion in pharmaceutical patent or journal screening libraries, though no public bioassay data are linked to this substance record [2].

Why Generic Substitution Fails for N-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide: Comparator-Based Differentiation Rationale


Within the N‑(5‑aryl‑1,3,4‑oxadiazol‑2‑yl)‑3‑phenylpropanamide sub‑series, simple replacement of the 3‑chlorophenyl substituent with regioisomeric (e.g., 2‑chlorophenyl, CAS 941961‑35‑9) or bioisosteric (e.g., 4‑fluorophenyl, CAS 865285‑64‑9) congeners cannot be assumed to preserve target‑binding, metabolic stability, or physicochemical profiles [1]. While all three analogs share an identical molecular formula (C₁₇H₁₄ClN₃O₂ for the chloro series) or a closely related halogen substitution (C₁₇H₁₄FN₃O₂), the position of the chlorine atom (meta vs. ortho) dictates distinct electronic, steric, and conformational properties that directly impact ligand‑protein recognition [2]. In broader 1,3,4‑oxadiazole enzyme‑inhibitor campaigns, substituent regiochemistry on the 5‑phenyl ring has been shown to modulate inhibitory potency against acetylcholinesterase (AChE), lipoxygenase (LOX), and urease by factors exceeding 10‑fold, underscoring that even apparently minor structural perturbations yield quantitatively different biological outcomes [3]. The quantitative evidence below substantiates why procurement decisions must be compound‑specific rather than class‑generic.

Quantitative Differentiation Evidence for N-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide vs. Closest Analogs


Chlorine Regioisomerism: Computed Conformational and Electronic Divergence Between 3‑Chlorophenyl and 2‑Chlorophenyl Analogs

The 3‑chlorophenyl substitution in the target compound (CAS 952893‑80‑0) places chlorine in the meta position relative to the oxadiazole ring, whereas the closest regioisomeric analog (CAS 941961‑35‑9) bears chlorine in the ortho position [1]. Although both compounds share identical molecular formula, molecular weight (327.8 g mol⁻¹), computed XLogP3 (3.4), and TPSA (68 Ų), the ortho‑chlorine introduces significant steric hindrance to rotation about the aryl–oxadiazole bond and alters the spatial orientation of the chlorophenyl ring relative to the phenylpropanamide side chain [2]. In medicinal chemistry campaigns on 1,3,4‑oxadiazole scaffolds, ortho substitution has been shown to reduce enzymatic inhibitory potency by disrupting coplanarity required for π‑stacking with active‑site aromatic residues; meta substitution preserves this coplanarity while contributing an electron‑withdrawing inductive effect (–I) that can enhance binding to electron‑rich enzyme pockets [3].

Medicinal chemistry Structure–activity relationship Computational chemistry

Halogen Type Differentiation: 3‑Chlorophenyl vs. 4‑Fluorophenyl Physicochemical Comparison

The 4‑fluorophenyl analog (CAS 865285‑64‑9) represents the most common halogen bioisostere in this chemotype, with fluorine replacing chlorine on the 5‑aryl ring . The target 3‑chlorophenyl compound differs in halogen identity, ring substitution position, and computed lipophilicity: chlorine contributes greater molar refractivity (Cl = 6.0 cm³ mol⁻¹ vs. F = 0.9 cm³ mol⁻¹) and higher polarizability (Cl = 2.18 ų vs. F = 0.56 ų), which in 1,3,4‑oxadiazole scaffolds has been correlated with enhanced hydrophobic interactions in enzyme binding pockets and altered blood–brain barrier penetration [1]. In the broader 1,3,4‑oxadiazole‑propanamide class, halogen identity and position have been shown to shift AChE IC₅₀ values from 41.9 µM to >1580 µM and LOX IC₅₀ values across a >20‑fold range depending on aryl substitution, establishing that halogen choice is a critical determinant of biological potency [2].

Drug design Bioisosterism ADME prediction

Enzyme Inhibition Potential: Class‑Level Evidence from 1,3,4‑Oxadiazole N‑Substituted Propanamide Congeners

A structurally related series of N‑substituted‑2‑propanamide 1,3,4‑oxadiazole analogs (compounds 8a–n) was evaluated against AChE, LOX, and urease enzymes, with several congeners demonstrating IC₅₀ values comparable to reference inhibitors [1]. Against LOX, three compounds exhibited IC₅₀ values within the same order of magnitude as quercetin (reference standard); against urease, two compounds approached thiourea‑level inhibition; and against AChE, two compounds were equipotent to eserine [1]. Although the specific 3‑chlorophenyl analog was not included in this study, the SAR revealed that aryl substitution at the oxadiazole 5‑position is a primary driver of potency differentiation: electron‑withdrawing substituents (such as meta‑Cl) enhanced LOX inhibition relative to electron‑donating groups [1]. Molecular docking confirmed that 5‑aryl substituents engage in critical π‑stacking and hydrophobic interactions with enzyme active sites, supporting the prediction that the 3‑chlorophenyl substitution in the target compound would confer similar enzyme‑inhibitory potential [1].

Enzyme inhibition Acetylcholinesterase Lipoxygenase Urease

Physicochemical Drug‑Likeness: Computed Property Comparison with Standard Benchmarks

The target compound satisfies all four Lipinski Rule‑of‑Five criteria (molecular weight = 327.8 g mol⁻¹ ≤ 500; XLogP3 = 3.4 ≤ 5; hydrogen‑bond donors = 1 ≤ 5; hydrogen‑bond acceptors = 4 ≤ 10), placing it within favorable oral drug‑likeness space [1]. Among close analogs, the 2‑chlorophenyl regioisomer shares identical computed 2D descriptors, whereas the 4‑fluorophenyl analog shows a reduced molecular weight (311.3 g mol⁻¹) and altered electronic profile . The computed TPSA of 68 Ų predicts moderate blood–brain barrier permeability (typical CNS drug range: <70 Ų), distinguishing this compound from more polar oxadiazole derivatives with TPSA >90 Ų that are peripherally restricted [1]. In the broader 1,3,4‑oxadiazole chemotype, TPSA values correlate inversely with CNS penetration, making the 68 Ų value a relevant selection criterion for neuroscience‑oriented research programs [2].

Drug-likeness Lipinski Rule of Five Physicochemical profiling

Oxadiazole Ring Isomer Stability: 1,3,4‑Oxadiazole vs. 1,2,4‑Oxadiazole Scaffold Differentiation

The 1,3,4‑oxadiazole core present in the target compound differs fundamentally from the 1,2,4‑oxadiazole isomer found in close analogs such as N‑(3‑chlorophenyl)‑3‑(3‑phenyl‑1,2,4‑oxadiazol‑5‑yl)propanamide . While both are five‑membered heterocycles containing one oxygen and two nitrogen atoms, their distinct atom connectivity results in markedly different chemical stability profiles: 1,3,4‑oxadiazoles are generally more resistant to hydrolytic ring‑opening under physiological conditions than their 1,2,4‑counterparts, which are susceptible to nucleophilic attack at the O‑N bond [1]. In in vitro metabolic stability assays conducted on related oxadiazole series, 1,3,4‑oxadiazoles exhibited longer half‑lives in liver microsomes compared with 1,2,4‑oxadiazole congeners bearing identical substituents, a property attributed to the higher activation energy for ring cleavage [1]. This differential stability profile is a relevant selection criterion for research groups planning prolonged in vitro or cell‑based assays.

Heterocyclic chemistry Metabolic stability Scaffold selection

N-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide: Evidence‑Grounded Research and Industrial Application Scenarios


Multi‑Target Enzyme Inhibition Screening in Early Drug Discovery

Based on class‑level evidence that N‑substituted‑2‑propanamide 1,3,4‑oxadiazole analogs inhibit AChE, LOX, and urease with IC₅₀ values in the low‑micromolar range, the target compound is a rational selection for multi‑target enzyme profiling panels [1]. The electron‑withdrawing meta‑chloro substituent is predicted by SAR to favor LOX inhibition relative to electron‑donating substituents, providing a specific, testable hypothesis for lead‑finding campaigns [1]. Researchers should include quercetin (LOX), eserine (AChE), and thiourea (urease) as positive controls to enable quantitative benchmarking of the compound's inhibitory profile [1].

Structure–Activity Relationship (SAR) Studies on 5‑Aryl‑1,3,4‑Oxadiazole Pharmacophores

The compound serves as a key meta‑chloro reference point in systematic SAR investigations of halogen regiochemistry on 5‑aryl‑1,3,4‑oxadiazole‑2‑propanamide pharmacophores. Paired comparisons with the 2‑chlorophenyl (CAS 941961‑35‑9) and 4‑fluorophenyl (CAS 865285‑64‑9) analogs enable deconvolution of electronic (inductive/resonance), steric, and lipophilic contributions to biological activity [2][3]. Procurement of all three analogs as a matched set is recommended for rigorous SAR studies employing enzyme inhibition, cellular viability, or receptor‑binding readouts.

CNS Drug Discovery Programs Requiring Moderate Blood–Brain Barrier Permeability

With a computed TPSA of 68 Ų, the compound sits at the empirically derived threshold for CNS penetration (≤70 Ų), distinguishing it from more polar 1,3,4‑oxadiazole derivatives that are peripherally restricted [4]. This physicochemical profile positions the compound as a candidate for neuroscience‑focused discovery programs—such as anticonvulsant or antidepressant screening—where moderate brain exposure is desired without the full CNS penetration of highly lipophilic analogs (XLogP3 > 5) that may carry higher toxicity risk [4]. Parallel artificial membrane permeability assay (PAMPA‑BBB) or MDCK‑MDR1 transwell assays are recommended to experimentally validate the predicted CNS permeability [4].

Chemical Biology Tool Compound for Probing Halogen‑Bonding Interactions in Protein–Ligand Complexes

The presence of a meta‑chlorine substituent on the 5‑phenyl ring introduces halogen‑bond donor potential (C–Cl···O/N recognition), a non‑covalent interaction increasingly exploited in rational drug design to enhance binding affinity and selectivity [2]. In contrast to the 4‑fluorophenyl analog (fluorine is a poor halogen‑bond donor), the 3‑chlorophenyl compound can be employed as a chemical biology probe to interrogate the role of halogen bonding in target protein engagement, particularly in crystallographic or biophysical (SPR, ITC) studies where halogen‑bond contributions can be experimentally resolved [2].

Quote Request

Request a Quote for N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.